N-(furan-2-ylmethyl)methanesulfonamide
Overview
Description
N-(furan-2-ylmethyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a furan ring attached to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Furan-2-ylmethanol with Methanesulfonyl Chloride:
Industrial Production Methods:
- The industrial production of N-(furan-2-ylmethyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.
Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the sulfonamide group can yield the corresponding amine.
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Substitution:
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Typically carried out in the presence of a base to facilitate the substitution reaction.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- N-(furan-2-ylmethyl)methanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of the furan ring into various chemical frameworks.
Biology:
- This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is being studied for its ability to modulate biological pathways and its potential therapeutic effects.
Medicine:
- In medicinal chemistry, this compound is being explored for its antimicrobial properties. It has shown activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Industry:
- The compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
Mechanism of Action
- The mechanism by which N-(furan-2-ylmethyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the modulation of biological pathways and the therapeutic effects observed in medicinal applications.
Comparison with Similar Compounds
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N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine:
- This compound also contains a furan ring and has shown similar biological activities, such as enzyme inhibition.
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N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide:
- This compound has a similar sulfonamide group but with a different aromatic ring, leading to variations in its chemical and biological properties.
Uniqueness:
- N-(furan-2-ylmethyl)methanesulfonamide is unique due to its specific combination of the furan ring and methanesulfonamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZWLQBGDDXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979590 | |
Record name | N-[(Furan-2-yl)methyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-33-9 | |
Record name | NSC46207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Furan-2-yl)methyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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